2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group, a methanesulfonamido group, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with methanesulfonyl chloride to form 4-ethoxyphenylmethanesulfonamide. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(4-Methoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide
- 2-[N-(4-Chlorophenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide
- 2-[N-(4-Methylphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide
Uniqueness
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-4-28-15-11-9-14(10-12-15)24(29(3,26)27)13(2)18(25)23-17-8-6-5-7-16(17)19(20,21)22/h5-13H,4H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAKOFGTSJXWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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